molecular formula C24H30ClNO2 B13958698 Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride CAS No. 37124-13-3

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride

Cat. No.: B13958698
CAS No.: 37124-13-3
M. Wt: 400.0 g/mol
InChI Key: FQSSZIOILBMJKC-UHFFFAOYSA-N
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Description

This compound features a cyclopropanecarboxylic acid core substituted with two phenyl groups at the 2,2-positions, esterified with a 2-(4-methylpiperidinyl)ethyl group, and stabilized as a hydrochloride salt. Cyclopropane rings are known for their strain-induced reactivity, which can enhance binding affinity in pharmaceuticals or pesticidal agents . The 4-methylpiperidinyl moiety introduces a tertiary amine, which may improve solubility via hydrochloride salt formation and modulate receptor binding .

Properties

CAS No.

37124-13-3

Molecular Formula

C24H30ClNO2

Molecular Weight

400.0 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C24H29NO2.ClH/c1-19-12-14-25(15-13-19)16-17-27-23(26)22-18-24(22,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,19,22H,12-18H2,1H3;1H

InChI Key

FQSSZIOILBMJKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Esterification Route

The primary synthetic approach to prepare Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride involves the esterification of cyclopropanecarboxylic acid derivatives with 2-(4-methyl-1-piperidinyl)ethanol. This reaction is typically catalyzed by strong acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The process enables the formation of the ester bond linking the cyclopropanecarboxylic acid moiety and the piperidinyl ethyl group, followed by conversion to the hydrochloride salt for stability and handling.

Step Reagents Conditions Outcome
1 Cyclopropanecarboxylic acid derivative + 2-(4-methyl-1-piperidinyl)ethanol Acid catalyst (H2SO4 or HCl), reflux Ester formation
2 Ester product + HCl Ambient or controlled temperature Hydrochloride salt formation

Industrial Production and Optimization

Industrial scale synthesis often employs continuous flow reactors to optimize yield and purity. Key parameters controlled during production include temperature, pressure, and reactant concentration. This control ensures consistent product quality and scalability. The process typically avoids harsh solvents and aims for environmentally safer conditions where possible.

Alternative Synthetic Routes and Cyclopropanation

Cyclopropanation via Tetrahydrothiophenium Ylide Intermediates

A patented method describes the preparation of cyclopropane carboxylic acid esters using tetrahydrothiophenium salts. The process involves:

  • Formation of tetrahydrothiophenium carboxymethylide esters by reaction of tetrahydrothiophenium salts with aqueous bases (sodium or potassium hydroxide/carbonate) in inert solvents such as methylene chloride or chloroform at mild temperatures (10–50 °C).
  • Subsequent reaction of these ylides with activated olefins to form cyclopropane carboxylic acid esters under anhydrous conditions and inert atmosphere (e.g., nitrogen) at 25–100 °C.

This method allows high conversion rates (up to 95%) and yields cyclopropane derivatives with controlled stereochemistry and substitution patterns.

Step Reagents/Conditions Temperature (°C) Time Yield/Conversion
1 Tetrahydrothiophenium salt + base + inert solvent 10–50 10 min–16 h Formation of ylide
2 Ylide + activated olefin + inert solvent + N2 atmosphere 25–100 1.5–5 h Up to 95% conversion

Cyclopropanecarboxylate Ester Formation via Halobutyrate Cyclization

Another process involves:

  • Cleavage of γ-butyrolactone with hydrogen chloride in aqueous sulfuric acid to form 4-chlorobutyric acid.
  • Conversion of 4-chlorobutyric acid to chlorobutyrate esters.
  • Cyclization of chlorobutyrate esters with sodium hydroxide in the presence of phase transfer catalysts (PTC) in chlorinated solvents (e.g., dichloromethane) to yield cyclopropanecarboxylate esters.
  • Amidation or esterification steps follow to obtain the target compounds.

This method, however, involves handling chlorinated solvents and requires careful optimization to improve yield (reported less than 46% in some cases without recycling) and purity.

Related Synthetic Intermediates and Functionalization

Piperidinyl Derivative Formation

The piperidinyl moiety is introduced via reactions involving 4-methyl-1-piperidinyl ethanol derivatives. These intermediates can be synthesized or functionalized through:

  • Alkylation or acylation reactions on piperidine rings.
  • Reduction or substitution reactions to introduce diphenylmethyl groups.
  • Purification steps including filtration, crystallization, and drying to obtain pharmaceutically acceptable intermediates.

These steps are crucial for producing the 2-(4-methyl-1-piperidinyl)ethyl ester moiety of the compound.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Conditions Advantages Limitations
Acid-Catalyzed Esterification Cyclopropanecarboxylic acid + 2-(4-methyl-1-piperidinyl)ethanol + H2SO4/HCl Reflux, acid catalyst Straightforward, scalable Requires strong acid catalysts
Tetrahydrothiophenium Ylide Route Tetrahydrothiophenium salts + bases + activated olefins Mild temperature, inert atmosphere High conversion, stereocontrol Multi-step, requires inert gas
Halobutyrate Cyclization γ-Butyrolactone + HCl + NaOH + PTC + chlorinated solvents 20–200 °C, phase transfer catalysis Established for cyclopropane esters Use of chlorinated solvents, moderate yield

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations
Compound Name Key Substituents/Modifications Molecular Weight CAS Number Primary Use/Activity Reference
Target Compound 2,2-diphenyl; 2-(4-methylpiperidinyl)ethyl ester Not provided Not provided Unknown (pharmaceutical candidate)
1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole Dichlorophenyl; dioxolane; triazole Not provided Pesticide (etaconazole)
1-(2-aminoethyl) cyclopropanecarboxylic acid hydrochloride Aminoethyl; hydrochloride salt Not provided 31420-47-0 Pharmaceutical building block
Tetramethrin Dimethylcyclopropane; isoindolyl ester 331.40 7696-12-0 Insecticide
2,2-Dichloro-1-(4'-ethoxyphenyl)cyclopropane-1-carboxylic acid Dichloro; 4-ethoxyphenyl 275.13 104023-75-8 Synthetic intermediate

Key Observations :

  • Substituent Impact : The target compound’s diphenyl groups contrast with chlorine or ethoxy substituents in pesticides (e.g., tetramethrin, etaconazole) . Diphenyl groups may enhance aromatic stacking interactions in drug-receptor binding compared to halogenated agrochemical derivatives.
  • Ester Variations : The 2-(4-methylpiperidinyl)ethyl ester in the target compound differs from tetramethrin’s isoindolyl ester or etaconazole’s dioxolane-linked triazole. Piperidine esters are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
  • Amine Functionality: Unlike the tertiary amine in the target’s piperidinyl group, 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride contains a primary amine, which may alter solubility and metabolic stability .
Pharmacological and Toxicological Profiles
  • Agrochemicals (e.g., Tetramethrin) : Exhibit neurotoxicity via sodium channel modulation in insects. The target compound’s piperidinyl group could theoretically interact with mammalian ion channels, but its diphenyl groups might reduce pesticidal activity by increasing steric hindrance .
  • Pharmaceutical Building Blocks (e.g., 1-(2-aminoethyl) derivatives): Used in synthesizing EDG2 inhibitors for cardiovascular diseases.
Physicochemical Properties
  • Salt Formation : The hydrochloride salt improves solubility relative to neutral esters like tetramethrin, aligning with trends observed in amine-containing pharmaceuticals .

Biological Activity

Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride (CAS No. 37124-13-3) is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C24H30ClNO2
Molecular Weight 400.0 g/mol
IUPAC Name 2-(4-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate; hydrochloride
CAS Number 37124-13-3

Structural Characteristics

The compound features a cyclopropane ring, which contributes to its unique chemical properties and biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions .

Cyclopropanecarboxylic acid derivatives are known to interact with specific molecular targets within biological systems. The mechanism of action often involves modulation of enzyme activity or receptor interactions that trigger downstream signaling pathways. For instance, studies suggest that these compounds may enhance the stability of certain prodrugs under hydrolytic conditions, which is crucial for their therapeutic efficacy .

Pharmacological Studies

Research indicates that cyclopropanecarboxylic acid esters exhibit significant biological activity:

  • Stability Under Hydrolysis : Cyclopropanecarboxylic acid esters demonstrate increased stability compared to other esters under both acidic and basic conditions. For example, a cyclopropane analogue showed a half-life exceeding 300 hours at pH 6 and elevated temperatures, indicating its potential as a prodrug .
  • Interaction with Biomolecules : These compounds have been investigated for their interactions with various biomolecules, suggesting a role in modulating biological responses. The unique structure allows for specific binding to target proteins or enzymes .

Case Studies

  • Prodrug Development : A study highlighted the potential of cyclopropanecarboxylic acid esters as prodrugs that could improve drug delivery and efficacy by enhancing stability in physiological conditions .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of cyclopropanecarboxylic acid may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been a focus of research, particularly regarding its potential effects on mood and cognition through modulation of serotonin receptors .

Medicinal Chemistry

The compound's unique properties make it valuable in medicinal chemistry for developing new therapeutic agents. Its ability to act as a prodrug enhances its potential applications in treating various diseases.

Organic Synthesis

In organic synthesis, cyclopropanecarboxylic acid derivatives serve as important building blocks for synthesizing more complex molecules due to their reactivity and stability under different conditions .

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